Etrimfos
Overview
Description
Etrimfos is an organophosphorus insecticide primarily used to control chewing pests in various crops and stored grains. It is known for its neurotoxic properties and functions as an acetylcholinesterase inhibitor. Despite its effectiveness, this compound is now considered obsolete in many regions due to its high toxicity to aquatic life and honeybees .
Mechanism of Action
Target of Action
Etrimfos is an organophosphorus insecticide . Its primary targets are various chewing pests of crops and stored grain . It is highly toxic to fish, aquatic invertebrates, and honeybees, but less toxic to birds and algae . It acts as a neurotoxin and acetyl cholinesterase inhibitor .
Mode of Action
This compound is a non-systemic insecticide and acaricide with contact and stomach action . It inhibits acetylcholinesterase, a key enzyme in the nervous system of insects . This inhibition disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the targeted pests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at the nerve synapses, causing continuous stimulation of the nerves, paralysis, and death of the pest .
Pharmacokinetics
This compound has a low aqueous solubility but is miscible with many organic solvents .
Result of Action
The result of this compound action is the effective control of various chewing pests. It was once used to control pests like caterpillars, stem borers, scale, leatherjackets, Colorado beetles, moths, corn-borers, and weevils on various crops and stored grain . It is now considered obsolete .
Action Environment
It is highly toxic to aquatic life, indicating that its efficacy and stability can be influenced by environmental factors such as proximity to water bodies . .
Biochemical Analysis
Biochemical Properties
Etrimfos functions primarily as an acetyl cholinesterase inhibitor. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in synaptic clefts. By inhibiting acetyl cholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual neurotoxicity . This compound interacts with the active site of acetyl cholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .
Cellular Effects
This compound exerts significant effects on various cell types, particularly neurons. The inhibition of acetyl cholinesterase by this compound leads to excessive stimulation of cholinergic receptors, disrupting normal cellular signaling pathways . This disruption can result in altered gene expression, impaired cellular metabolism, and eventual cell death. Additionally, this compound has been shown to affect non-neuronal cells, such as hepatocytes, by inducing oxidative stress and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound binds to the serine residue in the active site of acetyl cholinesterase, forming a covalent bond that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in synaptic clefts and continuous stimulation of postsynaptic receptors . The prolonged activation of these receptors can cause a cascade of intracellular events, including the activation of secondary messengers and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits high potency in inhibiting acetyl cholinesterase, but its effectiveness diminishes as the compound degrades . Studies have shown that this compound is not persistent in soils and can be rapidly degraded by microbial activity . Long-term exposure to this compound in vitro and in vivo has been associated with chronic neurotoxicity and potential carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic symptoms, such as tremors and muscle weakness . At higher doses, this compound can lead to severe toxicity, including convulsions, respiratory failure, and death . The threshold for toxic effects is relatively low, making this compound a potent neurotoxin even at sub-lethal concentrations .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form its main metabolite, O-6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) . This metabolite is further processed by hepatic enzymes, including cytochrome P450s, and excreted via urine . The metabolic pathways of this compound involve both phase I and phase II reactions, with the latter including conjugation with glucuronic acid .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in lipid-rich tissues, such as the brain and liver, due to its lipophilic nature .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as it can induce mitochondrial dysfunction and oxidative stress . This compound does not possess specific targeting signals, but its lipophilicity allows it to integrate into cellular membranes and affect various organelles .
Preparation Methods
Etrimfos can be synthesized through a series of chemical reactions involving phosphorothioic acid and pyrimidine derivatives. The synthetic route typically involves the reaction of O,O-dimethyl phosphorothioate with 6-ethoxy-2-ethyl-4-pyrimidinol under controlled conditions. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high yield and purity .
Chemical Reactions Analysis
Etrimfos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxon, a more toxic metabolite.
Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of less toxic by-products.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as sodium hydroxide. The major products formed from these reactions are typically less toxic derivatives of this compound .
Scientific Research Applications
Etrimfos has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies involving organophosphorus pesticides.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Studied for its potential neurotoxic effects and mechanisms of action.
Industry: Utilized in the development of analytical methods for pesticide detection in environmental samples
Comparison with Similar Compounds
Etrimfos is similar to other organophosphorus insecticides such as parathion, malathion, and chlorpyrifos. it is unique in its specific chemical structure, which includes a pyrimidine ring substituted with ethoxy and ethyl groups. This structure contributes to its distinct properties and reactivity. Compared to its counterparts, this compound is less persistent in the environment but equally toxic to non-target organisms .
Similar Compounds
- Parathion
- Malathion
- Chlorpyrifos
- Diazinon
This compound stands out due to its specific applications and the unique challenges it presents in terms of environmental impact and toxicity management.
Properties
IUPAC Name |
(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIWFCGDPUIBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041964 | |
Record name | Etrimfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], Liquid | |
Record name | Etrimfos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5266 | |
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Record name | Etrimfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C | |
Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Etrimfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.195 at 20 °C | |
Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C | |
Record name | Etrimfos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5266 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor. | |
Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil | |
CAS No. |
38260-54-7 | |
Record name | Etrimfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38260-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etrimfos [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260547 | |
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Record name | Etrimfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ETRIMFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX5LWR4ME | |
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Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Etrimfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-3.35 °C | |
Record name | ETRIMFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Etrimfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Etrimfos?
A: this compound is an organophosphate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ]
Q2: How does this compound interact with acetylcholinesterase?
A: this compound binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation effectively blocks AChE from breaking down acetylcholine, leading to its accumulation at nerve synapses. [, , ]
Q3: What are the downstream effects of this compound-induced AChE inhibition?
A: The accumulation of acetylcholine results in continuous nerve stimulation, leading to a cascade of symptoms such as tremors, convulsions, paralysis, and eventually death in target insects. [, , ]
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C10H17N2O4PS, and its molecular weight is 292.33 g/mol. [, , , ]
Q5: What spectroscopic data are available for the characterization of this compound?
A: Researchers commonly employ techniques like LC-MS, IR, and 1H NMR to identify and characterize this compound. For instance, one study confirmed the structure of synthesized this compound using LC-MS, IR, and 1H NMR. [, , ]
Q6: How stable is this compound under different storage conditions?
A: While specific data on the stability of pure this compound under various conditions is limited in the provided research, studies on its residues in stored grains like wheat and barley indicate persistence over time, highlighting its suitability as a grain protectant. [, ]
Q7: Does this compound possess any catalytic properties relevant to its application?
A7: The provided research primarily focuses on this compound's insecticidal activity stemming from its AChE inhibition. No catalytic properties directly related to its application are discussed.
Q8: Have there been any computational studies on this compound?
A8: The provided research does not explicitly mention any computational studies or QSAR models developed for this compound.
Q9: How do structural modifications of this compound affect its insecticidal activity?
A: While the provided research doesn't delve into specific SAR studies for this compound, it's known that structural alterations to organophosphates, particularly changes in the alkoxy or aryloxy groups, can significantly influence their AChE inhibition potency and selectivity for different insect species. [, , , ]
Q10: What formulations of this compound are commonly used?
A: this compound is often formulated as dusts, wettable powders, and emulsifiable concentrates for application on stored grains and crops. [, , , , , ]
Q11: How do different formulations affect this compound's efficacy and persistence?
A: Research shows that formulation significantly impacts the efficacy and residual activity of this compound. For instance, dust formulations on stored wheat and barley provided effective control of susceptible insect species for extended periods. [, , ]
Q12: What are the regulatory guidelines regarding the use of this compound?
A: While specific regulatory guidelines are not discussed in the provided research, the use of this compound is subject to regulations and restrictions in different countries due to its potential toxicity to non-target organisms and the environment. []
Q13: How is this compound absorbed and distributed in target insects?
A: Research suggests this compound can be absorbed through the cuticle, ingestion, and respiration in insects. While its precise distribution patterns are not extensively studied, its presence in various insect tissues after treatment suggests systemic action. [, , , ]
Q14: What are the major metabolic pathways of this compound in insects?
A: Studies using house flies and corn plant preparations indicate that this compound undergoes biotransformation through hydrolysis and oxidation reactions, forming metabolites like this compound oxon, which can also be biologically active. [, , ]
Q15: How is this compound eliminated from insects?
A: While specific details on excretion routes are limited in the provided research, it's likely that this compound and its metabolites are excreted through feces and/or metabolized further in insects. [, ]
Q16: What are the mechanisms behind this compound resistance?
A: While the provided research doesn't delve into specific resistance mechanisms for this compound, common mechanisms in insects exposed to organophosphates include target site mutations in AChE and increased detoxification enzyme activity. [, , ]
Q17: What are the toxicological concerns associated with this compound?
A: As an organophosphate, this compound poses potential toxicity to non-target organisms, including mammals. Its ability to inhibit AChE is not insect-specific and can lead to adverse effects in humans and other animals upon exposure. [, , , ]
Q18: What analytical techniques are commonly used to detect and quantify this compound residues?
A: Gas chromatography coupled with flame photometric detection (GC-FPD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for this compound residue analysis in various matrices. [, , , , , ]
Q19: What extraction and cleanup procedures are employed for this compound analysis in food samples?
A: Various methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE), are used for extracting this compound from food matrices like cereals, fruits, and vegetables. [, , , , ]
Q20: What is the environmental fate of this compound?
A: While detailed information is limited in the provided research, like other organophosphates, this compound can potentially contaminate soil and water systems through runoff and leaching. [, ]
Q21: How does this compound degrade in the environment?
A: Environmental degradation of this compound likely involves processes like hydrolysis, photolysis, and microbial degradation, although specific information on degradation pathways and rates is not extensively covered in the provided research. [, ]
Q22: What parameters are crucial for validating analytical methods for this compound residue analysis?
A: Method validation for this compound analysis involves assessing parameters like accuracy, precision (repeatability and reproducibility), specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and measurement uncertainty to ensure reliable and accurate results. [, , , , ]
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